molecular formula C13H9FN2O3 B12859718 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid

2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid

Cat. No.: B12859718
M. Wt: 260.22 g/mol
InChI Key: OYBFAFSIYZFWMZ-UHFFFAOYSA-N
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Description

2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid is a complex organic compound that features a cyano group, a fluoro-substituted hydroxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrole ring, followed by the introduction of the cyano and fluoro-hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions, particularly involving the fluoro and hydroxy groups, can yield a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets. The cyano and fluoro-hydroxyphenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-cyano-5-(2-chloro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
  • 2-(2-cyano-5-(2-bromo-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
  • 2-(2-cyano-5-(2-methyl-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid

Uniqueness

The presence of the fluoro group in 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs

Properties

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

2-[2-cyano-5-(2-fluoro-4-hydroxyphenyl)pyrrol-1-yl]acetic acid

InChI

InChI=1S/C13H9FN2O3/c14-11-5-9(17)2-3-10(11)12-4-1-8(6-15)16(12)7-13(18)19/h1-5,17H,7H2,(H,18,19)

InChI Key

OYBFAFSIYZFWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CC=C(N2CC(=O)O)C#N

Origin of Product

United States

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